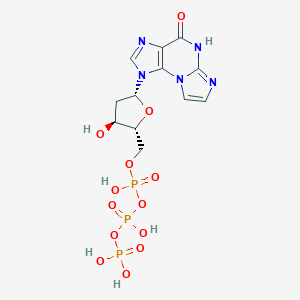
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile, also known as CPYAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPYAA is a pyridazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes, such as topoisomerase II and tyrosine kinase. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant properties. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, indicating its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has several advantages for lab experiments, including its high solubility in water and organic solvents, making it easy to prepare solutions for in vitro studies. This compound is also relatively stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations, including its low stability in acidic conditions and its potential toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
For research on 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile include the development of more efficient synthesis methods, the investigation of its mechanism of action in more detail, and the evaluation of its safety and efficacy in animal models and clinical trials. This compound may also have potential applications in other fields, such as materials science and catalysis, which warrant further investigation.
Méthodes De Synthèse
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile can be synthesized using various methods, including the reaction of 2,6-dichloropyridazine with 2-pyridylacetonitrile in the presence of a base, such as potassium carbonate. Other methods involve the reaction of 2-bromo-6-chloropyridazine with 2-pyridylacetonitrile in the presence of a palladium catalyst or the reaction of 2,6-dichloropyridazine with 2-pyridylacetonitrile under microwave irradiation. The yield and purity of this compound depend on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Propriétés
IUPAC Name |
2-(6-chloropyridazin-3-yl)-2-pyridin-2-ylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-11-5-4-10(15-16-11)8(7-13)9-3-1-2-6-14-9/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUUQMRAWJZDCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C#N)C2=NN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955460 |
Source


|
| Record name | (6-Chloropyridazin-3-yl)(pyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338779-25-2 |
Source


|
| Record name | (6-Chloropyridazin-3-yl)(pyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














